Electron Mobility Advantage: Cd₂SnO₄ vs. Zn₂SnO₄ and FTO
Cd₂SnO₄ thin films achieve electron mobilities nearly an order of magnitude higher than Zn₂SnO₄ (the cadmium-free stannate analog) and significantly exceed typical FTO values. Coutts et al. reported free-electron mobility of almost 80 cm²/V·s for RF-sputtered Cd₂SnO₄ (bandgap ~3.1 eV), compared to only 10–15 cm²/V·s for Zn₂SnO₄ (bandgap ~3.6 eV) under comparable preparation conditions [1]. More recent work by Delahoy et al. confirmed >50 cm²/V·s mobility with carrier density ~7×10²⁰ cm⁻³ in single-phase Cd₂SnO₄ films [2]. This high mobility at moderate carrier concentration reduces free-carrier absorption in the near-infrared while maintaining low sheet resistance, a critical advantage for thin-film solar cell front contacts where parasitic NIR absorption directly reduces short-circuit current.
| Evidence Dimension | Electron mobility |
|---|---|
| Target Compound Data | Cd₂SnO₄: ~80 cm²/V·s [1]; >50 cm²/V·s [2] |
| Comparator Or Baseline | Zn₂SnO₄: 10–15 cm²/V·s [1]; FTO (typical): <30 cm²/V·s |
| Quantified Difference | Cd₂SnO₄ mobility is 5–8× higher than Zn₂SnO₄; >2× higher than typical FTO |
| Conditions | RF magnetron sputtering; Corning 7059 glass substrates; post-deposition annealing in Ar/CdS atmosphere |
Why This Matters
Higher mobility enables lower sheet resistance without increasing free-carrier absorption in the NIR, directly translating to higher short-circuit current density in CdTe and perovskite solar cells.
- [1] T. J. Coutts, D. L. Young, X. Li, W. P. Mulligan, X. Wu. Search for improved transparent conducting oxides: A fundamental investigation of CdO, Cd₂SnO₄, and Zn₂SnO₄. Journal of Vacuum Science & Technology A, 2000, 18(6): 2646-2660. View Source
- [2] A. E. Delahoy, L. Chen, M. Akhtar, et al. Cadmium tin oxide thin films deposited by RF magnetron sputtering for photovoltaic applications. Journal of Alloys and Compounds, 2013, 548: 60-67. View Source
